molecular formula C13H18N2 B1523203 1-(pyrrolidin-2-ylmethyl)-2,3-dihydro-1H-indole CAS No. 1021015-62-2

1-(pyrrolidin-2-ylmethyl)-2,3-dihydro-1H-indole

Cat. No.: B1523203
CAS No.: 1021015-62-2
M. Wt: 202.3 g/mol
InChI Key: HVNNVTYFRVPRAX-UHFFFAOYSA-N
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Description

1-(Pyrrolidin-2-ylmethyl)-2,3-dihydro-1H-indole is a heterocyclic compound that features both a pyrrolidine ring and an indole moiety. This compound is of interest due to its potential biological activities and its role as a building block in the synthesis of more complex molecules. The presence of both nitrogen-containing rings makes it a versatile scaffold in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(pyrrolidin-2-ylmethyl)-2,3-dihydro-1H-indole typically involves the alkylation of indole with a pyrrolidine derivative. One common method includes the reaction of indole with 2-(bromomethyl)pyrrolidine under basic conditions to form the desired product. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and automated systems can further streamline the production process.

Chemical Reactions Analysis

Types of Reactions

1-(Pyrrolidin-2-ylmethyl)-2,3-dihydro-1H-indole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into more saturated derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the indole or pyrrolidine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used under basic or acidic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various alkyl, acyl, or sulfonyl groups onto the molecule.

Scientific Research Applications

1-(Pyrrolidin-2-ylmethyl)-2,3-dihydro-1H-indole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(pyrrolidin-2-ylmethyl)-2,3-dihydro-1H-indole depends on its specific biological target. Generally, the compound may interact with various enzymes, receptors, or other proteins, leading to modulation of their activity. For example, it may act as an inhibitor or activator of specific enzymes, thereby affecting biochemical pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine: A simple five-membered nitrogen-containing ring that serves as a versatile scaffold in medicinal chemistry.

    Indole: A bicyclic structure consisting of a benzene ring fused to a pyrrole ring, known for its presence in many natural products and pharmaceuticals.

    Pyrrolidinone: A lactam derivative of pyrrolidine with significant biological activities.

Uniqueness

1-(Pyrrolidin-2-ylmethyl)-2,3-dihydro-1H-indole is unique due to the combination of the pyrrolidine and indole rings in a single molecule. This dual-ring structure provides a unique pharmacophore that can interact with multiple biological targets, making it a valuable compound in drug discovery and development .

Properties

IUPAC Name

1-(pyrrolidin-2-ylmethyl)-2,3-dihydroindole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2/c1-2-6-13-11(4-1)7-9-15(13)10-12-5-3-8-14-12/h1-2,4,6,12,14H,3,5,7-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVNNVTYFRVPRAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)CN2CCC3=CC=CC=C32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(pyrrolidin-2-ylmethyl)-2,3-dihydro-1H-indole
Reactant of Route 2
1-(pyrrolidin-2-ylmethyl)-2,3-dihydro-1H-indole
Reactant of Route 3
1-(pyrrolidin-2-ylmethyl)-2,3-dihydro-1H-indole
Reactant of Route 4
1-(pyrrolidin-2-ylmethyl)-2,3-dihydro-1H-indole
Reactant of Route 5
1-(pyrrolidin-2-ylmethyl)-2,3-dihydro-1H-indole
Reactant of Route 6
1-(pyrrolidin-2-ylmethyl)-2,3-dihydro-1H-indole

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